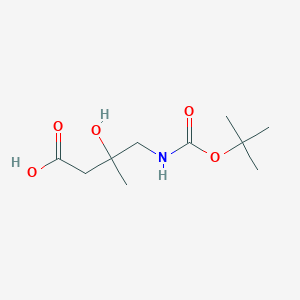

4-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-methylbutanoic acid

カタログ番号 B2572188

CAS番号:

1494153-88-6

分子量: 233.264

InChIキー: QEOTXFAXGLTENY-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound you mentioned seems to be a derivative of amino acids with a tert-butoxycarbonyl (Boc) protecting group . The Boc group is commonly used in peptide synthesis to protect the amino group .

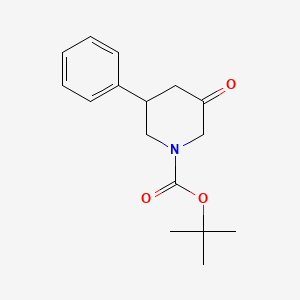

Molecular Structure Analysis

The molecular structure of this compound would likely include a carboxylic acid group (-COOH), a tert-butoxycarbonyl protected amino group (-NH-Boc), a hydroxy group (-OH), and a methyl group (-CH3) attached to the third carbon atom .Chemical Reactions Analysis

In general, Boc-protected amino acids can participate in peptide synthesis reactions. The Boc group can be removed under acidic conditions, allowing the amino group to participate in peptide bond formation .科学的研究の応用

- Boc-Homoserine serves as a building block for peptide synthesis. Researchers have developed room-temperature ionic liquids (RTILs) called amino acid ionic liquids (AAILs) by neutralizing imidazolium hydroxide with natural amino acids, including Boc-Homoserine. These AAILs can be used as efficient reactants and reaction media in organic synthesis, particularly in amide formation during peptide bond formation .

- A recovery test demonstrated that [emim][Boc-Ala] (an AAIL derived from Boc-Homoserine) can be recycled at least four times in dipeptide synthesis reactions, highlighting its potential as a sustainable and reusable solvent .

- Boc-Homoserine, like other protected amino acids, can be used in peptide chemistry when its reactive side chain and N-terminus are chemically protected. This strategy allows controlled peptide synthesis using AAILs, which was previously challenging due to the multiple reactive groups of amino acid anions .

- Researchers have studied the synthesis of Boc derivatives of amino acids using di-tert-butyl pyrocarbonate. Understanding the influence of reaction conditions on the yield of Boc derivatives provides insights into optimizing the derivatization process .

- For example, N-Boc-L-hydroxyproline can be synthesized from Boc-Homoserine, yielding a chromatographically homogeneous product .

- Boc-Homoserine can be incorporated into bioconjugates for targeted drug delivery. Its chemical protection allows controlled modification of peptides or proteins, enabling site-specific attachment of therapeutic agents .

- AAILs, including those derived from Boc-Homoserine, have potential applications as solvents or catalysts in materials science and green chemistry. Their tunable properties and low toxicity make them attractive alternatives to traditional organic solvents .

Peptide Synthesis and Amino Acid Ionic Liquids (AAILs)

Recyclable Ionic Liquids

Chemical Protection Strategies

Derivatization and Optimization

Bioconjugation and Drug Delivery

Materials Science and Catalysis

将来の方向性

特性

IUPAC Name |

3-hydroxy-3-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO5/c1-9(2,3)16-8(14)11-6-10(4,15)5-7(12)13/h15H,5-6H2,1-4H3,(H,11,14)(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEOTXFAXGLTENY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(C)(CC(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-methylbutanoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

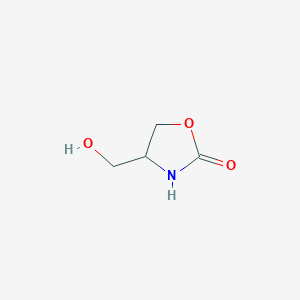

4-(Hydroxymethyl)oxazolidin-2-one

15546-08-4

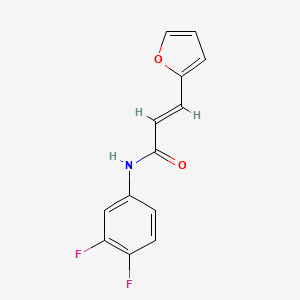

N-(3,4-difluorophenyl)-3-(2-furyl)acrylamide

477867-10-0

![8-{[benzyl(methyl)amino]methyl}-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2572107.png)

![N-(3-fluorophenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2572117.png)

![2-methyl-8-nitro-3-(2-(trifluoromethyl)phenyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2572119.png)

![2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2572123.png)